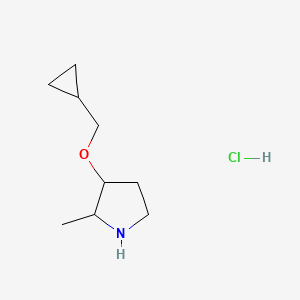![molecular formula C8H16N2O B1487441 [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol CAS No. 2168522-32-3](/img/structure/B1487441.png)
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
描述
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol is an organic compound featuring a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
One common method to prepare [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a precursor like 1,2-diaminocyclohexane and subjecting it to a methylation reaction can yield the target compound. The reaction typically employs catalysts such as palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods
In industrial settings, production often scales up with the use of flow reactors to ensure consistent and efficient output. Industrial methods may incorporate advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Methods also involve purification steps such as crystallization and distillation to obtain the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: Converts the alcohol group to a carbonyl group, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduces the bicyclic ring system, possibly using hydrogen gas and a palladium catalyst.
Substitution: Substitutes the hydroxyl group with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of a base.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or aldehydes, depending on the specific conditions.
Reduction: Saturated bicyclic amines.
Substitution: Halogenated derivatives, such as chlorides and bromides.
科学研究应用
Chemistry
In synthetic chemistry, [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.
Biology
The compound's unique structure makes it a candidate for biochemical studies, such as enzyme inhibition and interaction with biological macromolecules.
Medicine
Potential medicinal applications include its use as a scaffold in drug design, especially for targeting specific receptors or enzymes.
Industry
It finds applications in material science as a monomer or a precursor for creating polymers with desirable physical properties.
作用机制
The compound's effects are typically exerted through interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, influencing biological pathways. For example, the hydroxyl group may form hydrogen bonds, stabilizing interactions with the target site.
相似化合物的比较
Similar Compounds
Hexahydro-1H-pyrrolo[3,4-b]pyridine: Similar bicyclic structure but lacks the methyl and hydroxyl groups.
2-Methylpyrrolidine: Contains the methyl group but lacks the bicyclic nature.
Uniqueness
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol stands out due to its unique combination of a bicyclic system with a methyl group and a hydroxyl group, offering a distinctive set of chemical properties and reactivity patterns that are advantageous for a wide range of applications.
属性
IUPAC Name |
(5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-6-2-9-3-7(6)8(10)5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDRTRPKOOSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)
![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)



![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)
![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)




![(2-{2-[2-(4-Chlorophenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487378.png)

![2-Azabicyclo[2.2.1]heptane-5,6-diol hydrochloride](/img/structure/B1487380.png)
